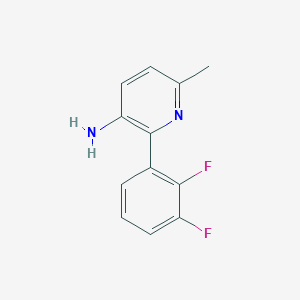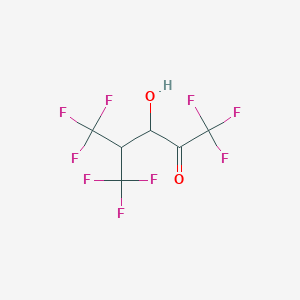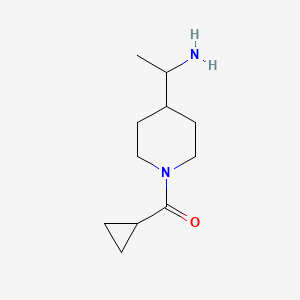
3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, two fluorine atoms, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2,3-difluorotoluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting compound undergoes cyclization with appropriate reagents to form the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 3-Amino-2-(2,4-difluorophenyl)-6-methylpyridine
- 3-Amino-2-(2,5-difluorophenyl)-6-methylpyridine
- 3-Amino-2-(2,6-difluorophenyl)-6-methylpyridine
Comparison:
- Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, affecting their chemical reactivity and biological activity.
- Unique Features: 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine is unique due to the specific positioning of the fluorine atoms, which can influence its interaction with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C12H10F2N2 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(2,3-difluorophenyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10F2N2/c1-7-5-6-10(15)12(16-7)8-3-2-4-9(13)11(8)14/h2-6H,15H2,1H3 |
Clave InChI |
MOVXSTUQEXZGIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)N)C2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)


![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)



![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)

![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)


